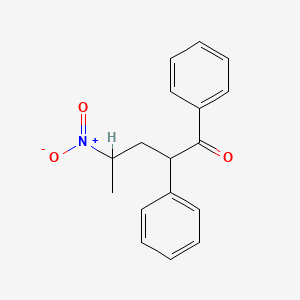![molecular formula C10H18O B14414058 7-Ethoxy-7-methylbicyclo[2.2.1]heptane CAS No. 85368-91-8](/img/structure/B14414058.png)
7-Ethoxy-7-methylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-7-methylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group and a methyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-7-methylbicyclo[2.2.1]heptane typically involves the Diels–Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a diene with a dienophile. For this compound, the diene could be a furan derivative, and the dienophile could be an ethoxy-substituted alkene. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a catalyst such as a Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxy-7-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethoxy group, yielding a simpler bicyclic structure.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simplified bicyclic structures.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
7-Ethoxy-7-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a drug candidate or as a scaffold for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Ethoxy-7-methylbicyclo[2.2.1]heptane depends on its interactions with molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity. The bicyclic structure provides rigidity and a defined spatial arrangement, which can be crucial for binding to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.
7-Methylbicyclo[2.2.1]heptane: Lacks the ethoxy group, making it less versatile in chemical reactions.
2-Methylidene-7-oxanorbornane: Contains a methylene group, used in polymerizations.
Uniqueness
7-Ethoxy-7-methylbicyclo[2.2.1]heptane is unique due to the presence of both an ethoxy and a methyl group, which provide distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
85368-91-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
7-ethoxy-7-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-3-11-10(2)8-4-5-9(10)7-6-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
HTNGTLUCPZPCJU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2CCC1CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



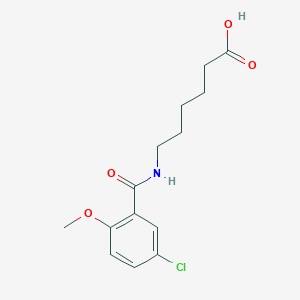
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
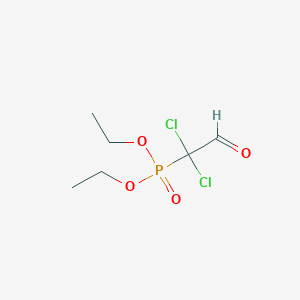
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
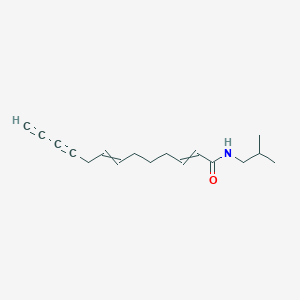
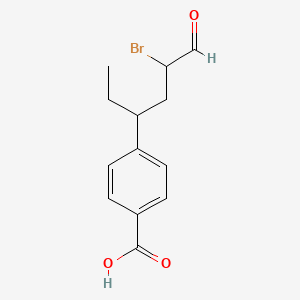
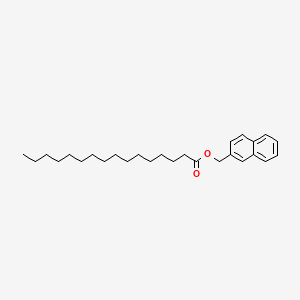
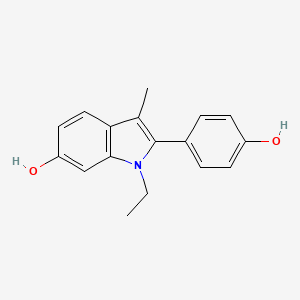
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)

